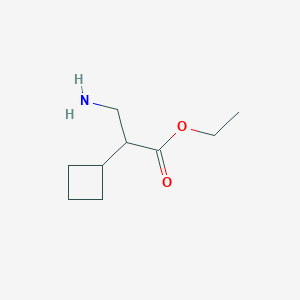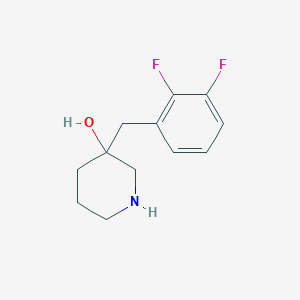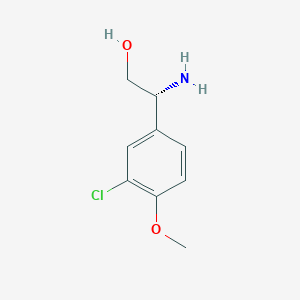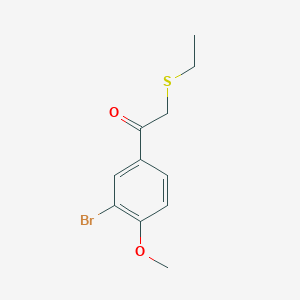
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a bromine atom, a methoxy group, and an ethylthio group attached to a phenyl ring, making it a molecule of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Thioether Formation: The ethylthio group can be introduced by reacting the intermediate with ethanethiol (C2H5SH) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methoxylation, and thioether formation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may contribute to its binding affinity and specificity, while the ethylthio group may influence its reactivity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-4-methoxyphenyl)-2-(methylthio)ethan-1-one
- 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)propan-1-one
- 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)butan-1-one
Uniqueness
1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H13BrO2S |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C11H13BrO2S/c1-3-15-7-10(13)8-4-5-11(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3 |
InChI Key |
XMBQZGDBOVVXQN-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



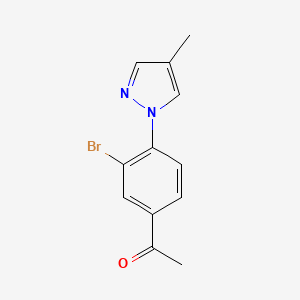
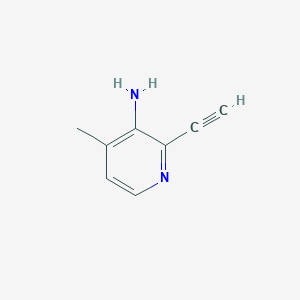
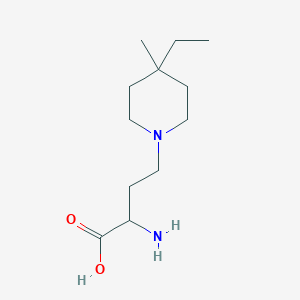
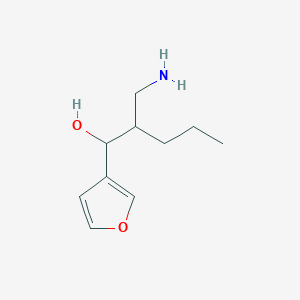

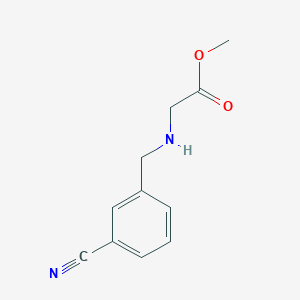
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)

